ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzyl group, a nitro group, a pyrazole ring, and a benzothiophene ring
Preparation Methods
The synthesis of ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration of the pyrazole ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via cyclization reactions involving thiophene derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and benzothiophene derivatives through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
Ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its unique structure may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiophene ring can interact with hydrophobic pockets in proteins. The compound’s overall structure allows it to form multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets.
Comparison with Similar Compounds
Ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-{[(1-phenyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 2-{[(1-benzyl-3-amino-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-thiophene-3-carboxylate: Similar structure but without the benzothiophene ring.
Properties
Molecular Formula |
C22H22N4O5S |
---|---|
Molecular Weight |
454.5g/mol |
IUPAC Name |
ethyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N4O5S/c1-2-31-22(28)19-15-10-6-7-11-17(15)32-21(19)23-20(27)16-12-18(26(29)30)24-25(16)13-14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3,(H,23,27) |
InChI Key |
HMFHWDPPZYRGLM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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